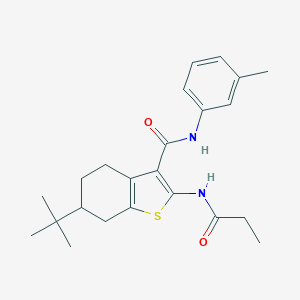
6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene precursors and benzene derivatives.
Introduction of the tert-butyl group: This step may involve Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the propionylamino group: This can be done through amide bond formation using propionyl chloride and an amine.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted benzothiophenes
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: It can be used in the synthesis of advanced materials such as polymers and nanomaterials.
Biology
Biochemistry: May be used as a probe or inhibitor in biochemical studies.
Medicine
Therapeutics: Potential use as a therapeutic agent for various diseases, pending further research and clinical trials.
Industry
Chemical Industry: Used in the production of specialty chemicals and intermediates.
Pharmaceutical Industry:
Mécanisme D'action
The mechanism of action of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.
Thiophene derivatives: Compounds with thiophene rings but lacking the benzene fusion.
Carboxamide derivatives: Compounds with similar carboxamide functional groups but different core structures.
Uniqueness
The uniqueness of 6-TERT-BUTYL-N-(3-METHYLPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H30N2O2S |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
6-tert-butyl-N-(3-methylphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H30N2O2S/c1-6-19(26)25-22-20(21(27)24-16-9-7-8-14(2)12-16)17-11-10-15(23(3,4)5)13-18(17)28-22/h7-9,12,15H,6,10-11,13H2,1-5H3,(H,24,27)(H,25,26) |
Clé InChI |
PASIFSDYHPUZOO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C |
SMILES canonique |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B289304.png)
![N-allyl-2-[(4-fluorobenzoyl)amino]-5-iodobenzamide](/img/structure/B289305.png)
![2-[(4-chlorobenzoyl)amino]-5-iodo-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B289307.png)
![N-{2-[(3-chloroanilino)carbonyl]-4-iodophenyl}thiophene-2-carboxamide](/img/structure/B289309.png)
![N-(4-iodo-2-{[(2-morpholin-4-ylethyl)amino]carbonyl}phenyl)thiophene-2-carboxamide](/img/structure/B289310.png)
![5-iodo-N-(4-methoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B289311.png)
![6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289314.png)
![6-tert-butyl-N-(2-methylphenyl)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289317.png)
![Ethyl 2-({2-[(4-tert-butylbenzoyl)amino]benzoyl}amino)benzoate](/img/structure/B289319.png)
![2-{[4-(diethylamino)benzyl]amino}-N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289320.png)
![2-[(3-fluorobenzyl)amino]-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289322.png)
![Methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289325.png)
![ethyl 3-[(5-chloro-2-methoxyanilino)carbonyl]-2-[(2-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289326.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-3-{[4-(methoxycarbonyl)anilino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289327.png)
